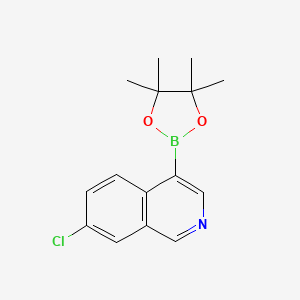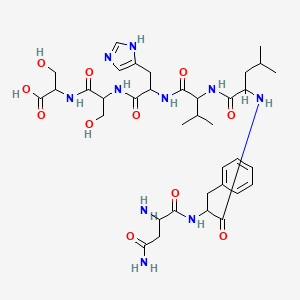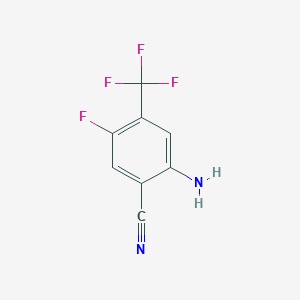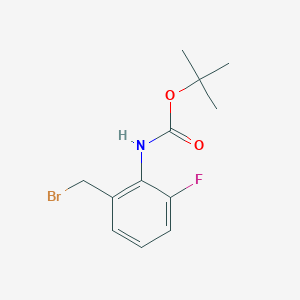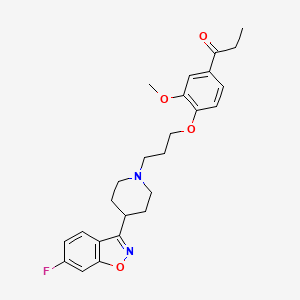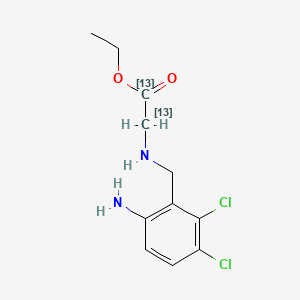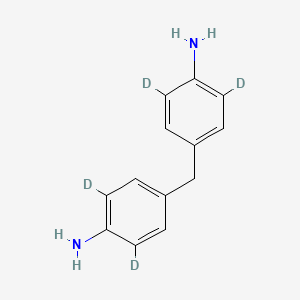
4,4'-Methylenebis-benzene-2,6-d2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis-benzene-2,6-d2-amine typically involves the reaction of deuterated aniline derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of 4,4’-Methylenebis-benzene-2,6-d2-amine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the production of a high-quality product. The final compound is purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4,4’-Methylenebis-benzene-2,6-d2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
4,4’-Methylenebis-benzene-2,6-d2-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,4’-Methylenebis-benzene-2,6-d2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in scientific research .
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(2,6-diisopropylaniline): Similar structure but with isopropyl groups instead of deuterium atoms.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): Contains chlorine and ethyl groups, offering different reactivity and applications.
Benzenamine, 4,4’-methylenebis-: The non-deuterated version of the compound, commonly used in various industrial applications.
Uniqueness
4,4’-Methylenebis-benzene-2,6-d2-amine is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where accurate quantification and tracing of compounds are essential .
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
202.29 g/mol |
IUPAC名 |
4-[(4-amino-3,5-dideuteriophenyl)methyl]-2,6-dideuterioaniline |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i5D,6D,7D,8D |
InChIキー |
YBRVSVVVWCFQMG-KDWZCNHSSA-N |
異性体SMILES |
[2H]C1=CC(=CC(=C1N)[2H])CC2=CC(=C(C(=C2)[2H])N)[2H] |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide](/img/structure/B15294784.png)
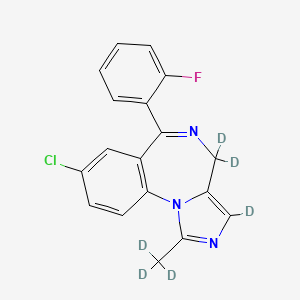
![2-[2-[(5S,6R,7R,9R,11S,18R,19S)-19-amino-6-[3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyloxy]-11,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B15294797.png)


![4-Chloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine](/img/structure/B15294821.png)
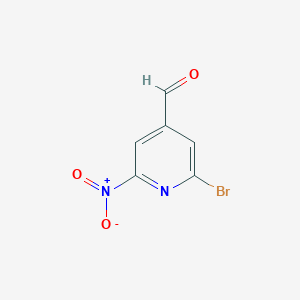
![11-Cyclopropyl-6,11-dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B15294842.png)
